2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Overview
Description
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is a versatile chemical compound with the molecular formula C8H5Cl3N2O and a molecular weight of 251.5 g/mol This compound is characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to less chlorinated derivatives.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(dichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
- 2-[5-(bromoacetyl)-1H-pyrrol-2-yl]acetonitrile
- 2-[5-(chloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Uniqueness
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is unique due to the presence of three chlorine atoms in the trichloroacetyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in studies requiring strong and specific interactions with target proteins or enzymes .
Properties
IUPAC Name |
2-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHTXOUHEUNCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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